molecular formula C9H18N2 B11918052 3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine

3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B11918052
M. Wt: 154.25 g/mol
InChI Key: WWFPGQRZMHDQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine is a sophisticated chemical scaffold of high interest in medicinal chemistry and drug discovery. The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocycle that combines pyrrole and pyrazine rings, a structure frequently investigated for its diverse biological activities . Compounds featuring this privileged scaffold have demonstrated a wide range of pharmacological properties in research settings, including antitumor , antimicrobial , antiviral , and neuropsychiatric activities . For instance, structurally similar tetrahydro-pyrazino[1,2-a]indoles have been identified as high-affinity ligands for imidazoline I2 receptors and serotonin 5HT2C receptors, indicating significant potential for the treatment of central nervous system disorders . The specific 3,3-dimethyloctahydro derivative offers a saturated and sterically defined structure that is valuable for exploring structure-activity relationships (SAR) and for developing novel therapeutic leads. Researchers utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules aimed at various biological targets. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3,3-dimethyl-2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-9(2)7-11-5-3-4-8(11)6-10-9/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFPGQRZMHDQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2CCCC2CN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reactions

Cyclocondensation remains a cornerstone for synthesizing pyrrolo[1,2-a]pyrazine derivatives. A prominent approach involves reacting N-aminoethylpyrrole with dimethyl acetylenedicarboxylate (DMAD) in dichloromethane (DCM) at ambient temperature, facilitated by triphenylphosphine (PPh₃). This method, adapted for 3,3-dimethyl derivatives, proceeds via a two-step mechanism: initial adduct formation followed by cyclization. Yields typically range from 60% to 80%, with purification via silica gel chromatography using petroleum ether/ethyl acetate gradients.

Table 1: Cyclocondensation Parameters for Pyrrolo[1,2-a]pyrazine Derivatives

ReactantsCatalyst/SolventTemperatureTimeYieldReference
N-Aminoethylpyrrole, DMADPPh₃/DCMRT2 h60–80%
1,2-Diaminobenzene, DMADNone/MeCNReflux12 h70%

Catalytic Methods

Iodine catalysis has emerged as a sustainable alternative for pyrrolo[1,2-a]pyrazine synthesis. In a representative procedure, 2-aminopyrazine, tert-butyl isocyanide, and aryl aldehydes undergo cyclo-condensation in ethanol, yielding imidazo[1,2-a]pyrazines at RT. The iodine catalyst facilitates imine activation and nucleophilic addition, achieving yields up to 85%. For 3,3-dimethyl derivatives, substituting aldehydes with dimethylacetals could enable targeted alkylation.

Stereochemical Considerations

The octahydropyrrolo[1,2-a]pyrazine core exhibits stereochemical complexity due to its fused bicyclic system. Stereoselective synthesis of 3,3-dimethyl variants requires chiral auxiliaries or asymmetric catalysis. A study on perhydropyrrolo[1,2-a]pyrazine derivatives demonstrated that stereoisomers (e.g., (4R,8aR)- vs. (4S,8aS)-) exhibit divergent biological activities. For instance, (4R,8aR)-3a showed potent anticonvulsant activity (ED₅₀ = 47.90 mg/kg), whereas its enantiomer was less active.

X-ray crystallography confirms the planar geometry of intermediates, critical for stereochemical control. In one case, cyclocondensation adducts adopted near-planar structures (RMSD = 0.072 Å), enabling precise stereochemical assignments.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Nonpolar solvents like DCM favor cyclocondensation by stabilizing zwitterionic intermediates. Conversely, polar aprotic solvents (e.g., MeCN) accelerate MCRs via enhanced nucleophilicity. Elevated temperatures (reflux) are often necessary for ring closure but risk side reactions, as seen in neurotoxic byproduct formation during anticonvulsant synthesis.

Catalyst Screening

Triphenylphosphine remains the gold standard for Staudinger-type reactions, though iodine offers a greener profile for MCRs. Comparative studies show iodine reduces reaction times from hours to minutes while maintaining yields.

Analytical Characterization

1H and 13C NMR are pivotal for structural elucidation. In 3,3-dimethyl derivatives, the t-butyl group resonates at δ 1.09 ppm (singlet), while pyrrolidine protons appear as multiplets at δ 3.0–4.0 ppm. X-ray diffraction confirms bicyclic chair conformations and methyl group orientations. Mass spectrometry (EI+) typically exhibits molecular ion peaks at m/z 209 [M+H]+.

Applications and Derivatives

3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine serves as a precursor for anticonvulsants, kinase inhibitors, and anticancer agents. Derivatives like 12-aryl-11-hydroxypyrrolo[2,3-d]pyridazines show IC₅₀ values as low as 12.54 μM against pancreatic cancer cells. Structural modifications, such as benzene ring elongation, modulate neurotoxicity and efficacy .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen atoms.

    Substitution: Substituted derivatives with alkyl groups attached to the nitrogen atoms.

Scientific Research Applications

3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen atoms. This interaction can modulate biological pathways, leading to its observed biological activities such as antimicrobial and kinase inhibition .

Comparison with Similar Compounds

Dihydropyrrolo[1,2-a]pyrazinones

These partially unsaturated derivatives, reviewed by Winant et al., are synthesized via cyclization or multicomponent reactions. Unlike the fully saturated octahydro target compound, dihydropyrrolo[1,2-a]pyrazinones retain a conjugated system, influencing their reactivity and interaction with biological targets. For example, their ketone functionality enables participation in hydrogen bonding, a feature absent in 3,3-dimethyloctahydro derivatives .

Hexahydropyrrolo[1,2-a]pyrazine-diones

Exemplified by (3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (), these compounds feature two ketone groups and partial saturation. Their applications as diketopiperazine analogs in drug development (e.g., angiotensin-converting enzyme inhibitor derivatives) highlight the importance of stereochemistry and substituent placement .

Tetrahydropyrrolo[1,2-a]pyrazines

Compounds like AS-3201 () are spirosuccinimide-fused derivatives with aldose reductase inhibitory activity. Their tetrahydropyrazine ring and electron-withdrawing substituents contrast with the dimethyloctahydro structure, underscoring how saturation and functional groups modulate target affinity .

Functionalized Derivatives: Substituent Effects

Brominated Pyrrolo[1,2-a]pyrazines

Bromination at the 6- or 7-position (e.g., 4j, 4k in ) enhances antifungal activity compared to non-halogenated analogs.

Imidazo[1,2-a]pyrazines

These fused heterocycles, such as those in and , incorporate an imidazole ring, expanding π-conjugation and enabling interactions with kinase domains (e.g., binding to Gly28 in anticancer agents) or gastric H+/K+-ATPase (e.g., reversible inhibitors). The dimethyloctahydro analog lacks this extended aromatic system, likely limiting similar activity .

Catalytic Hydrogenation

Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts () yields chiral tetrahydropyrrolo derivatives with up to 95% enantiomeric excess. Adapting this method with fully saturated precursors could theoretically produce octahydro analogs like 3,3-dimethyloctahydropyrrolo[1,2-a]pyrazine .

Cyclization Strategies

Acid-catalyzed cyclodehydration () and NaOMe-mediated alkylation () are employed for benzoimidazole-pyrrolo hybrids and perhydropyrrolopyrazines, respectively. These methods highlight the versatility of pyrrole-based precursors in constructing complex bicyclic systems .

Biological Activity

3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and data.

Molecular Formula : C10H16N2
Molecular Weight : 168.25 g/mol
IUPAC Name : 3,3-Dimethyl-1,2,3,6-tetrahydropyrrolo[1,2-a]pyrazine

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Notably, it was found to be effective against several human cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer cells. The IC50 values for these cell lines were recorded as follows:

Cell LineIC50 (µM)
Panc-112.5
PC317.7
MDA-MB-23113.1

These results suggest that the compound may act through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

The biological activity of this compound is thought to be mediated through several pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in DNA replication and repair processes .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For instance:

  • A study synthesized various derivatives and evaluated their cytotoxicity against cancer cell lines. Among these derivatives, some exhibited enhanced potency compared to standard chemotherapeutics like etoposide .
  • Another research effort highlighted the compound's ability to modulate signaling pathways associated with cancer progression and metastasis .

Q & A

Basic: What are the optimal synthetic routes for 3,3-dimethyloctahydropyrrolo[1,2-a]pyrazine?

A stepwise approach is recommended:

  • Cyclization : Use acid-catalyzed double cyclodehydration (e.g., TFA/DMSO or DBSA/toluene) to form the bicyclic core .
  • Functionalization : Pd-catalyzed cross-coupling or electrophilic substitution (e.g., acetylation) to introduce substituents .
  • Reduction : Catalytic hydrogenation with Ir catalysts (e.g., [Ir(cod)Cl]₂) under H₂ pressure (50 psi) achieves saturation while preserving stereochemistry .
  • Solvent optimization : Dichloromethane or acetonitrile improves yield by stabilizing intermediates .

Advanced: How do reaction conditions influence stereochemical outcomes in asymmetric synthesis?

Stereocontrol relies on:

  • Catalyst choice : Iridium complexes with chiral ligands (e.g., phosphine-oxazoline) enable enantioselective hydrogenation (up to 95% ee) .
  • Additives : Cs₂CO₃ suppresses racemization by deprotonating intermediates, enhancing enantiomeric purity .
  • Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing side reactions .

Basic: What spectroscopic techniques are recommended for structural elucidation?

  • X-ray crystallography : Resolves absolute configuration and ring puckering (e.g., CCDC 1919367 confirmed regioselectivity in hybrid structures) .
  • NMR : ¹H/¹³C NMR distinguishes diastereomers; splitting patterns reveal substituent effects (e.g., fluorine substituents show distinct coupling in ¹H NMR) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M + Na]+ peaks with <2 ppm error) .

Advanced: What strategies address low yields in catalytic hydrogenation steps?

  • Ligand screening : Nitrogenated ligands (e.g., pyridine derivatives) improve Ir catalyst turnover .
  • Additives : Cs₂CO₃ increases conversion by mitigating catalyst poisoning .
  • Substrate pre-activation : Pre-treatment with LiAlH₄ reduces steric hindrance in tetracyclic intermediates .

Advanced: How does the bicyclic structure influence biological activity?

  • Rigidity : The saturated bicyclic system enhances binding affinity to enzymes (e.g., aldose reductase IC₅₀ = 1.5 × 10⁻⁸ M in AS-3201) by reducing conformational entropy .
  • Substituent effects : Methyl groups at C3 improve membrane permeability (e.g., 6-methyl derivatives show 90% cell permeability in bioimaging) .
  • Electron density : Bromine at C5 increases electrophilicity, enhancing antimicrobial activity (MIC = 2 µg/mL against E. coli) .

Basic: What are common functionalization methods for this scaffold?

  • Cross-coupling : Pd-catalyzed direct (hetero)arylation at C6/C8 positions .
  • Electrophilic substitution : Friedel-Crafts acylation introduces ketone groups (e.g., acetyl chloride/AlCl₃) .
  • Oxidation : KMnO₄ selectively oxidizes pyrrolidine rings to lactams .

Advanced: How do substituents affect photophysical properties in hybrid derivatives?

  • Substituent position : Electron-withdrawing groups (e.g., -NO₂) at C9 redshift emission (λem = 450 nm vs. 420 nm for -OCH₃) .
  • Aggregation-induced emission (AIE) : Solid-state hybrids exhibit deep blue fluorescence (ΦF = 0.45) due to restricted intramolecular rotation .
  • Solvatochromism : Polar solvents (e.g., DMSO) quench emission, guiding solvent selection for bioimaging .

Advanced: What computational methods predict reactivity and binding modes?

  • DFT calculations : Model transition states for hydrogenation steps (e.g., ΔG‡ < 20 kcal/mol confirms feasibility) .
  • Molecular docking : Use X-ray data (e.g., AS-3201 bound to aldose reductase) to simulate inhibitor-enzyme interactions .
  • QSAR : Correlate logP values (>2.5) with improved blood-brain barrier penetration in neuroactive derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.